molecular formula C8H14ClNO2 B2670806 rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 2137559-72-7

rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B2670806
CAS No.: 2137559-72-7
M. Wt: 191.66
InChI Key: XTDAAGREHNSRED-RVFBJDCBSA-N
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Description

rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound featuring a fused cyclopropane and cyclohexane ring system (bicyclo[3.1.0]hexane). Its structure includes a methyl carboxylate group at position 1, an amino group at position 4, and a hydrochloride counterion. The molecular weight of the compound is 236.70 g/mol (including the hydrochloride), as noted in . The stereochemistry (1R,4S,5R) and racemic nature (rac-) indicate a mixture of enantiomers, which may influence its physicochemical and biological properties. This compound is likely used as a chiral building block in pharmaceutical synthesis, though specific applications require further research.

Properties

IUPAC Name

methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(9)5(8)4-8;/h5-6H,2-4,9H2,1H3;1H/t5-,6-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDAAGREHNSRED-RVFBJDCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CC[C@@H]([C@@H]1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[3.1.0]hexane derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include methylating agents and amine sources.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Amino Group

The primary amine (-NH₂) participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form amides.

  • Schiff Base Formation : Condenses with carbonyl compounds (e.g., benzaldehyde) under mild acid catalysis .

Ester Group

The methyl ester undergoes:

  • Hydrolysis : Cleaved under basic conditions (NaOH/MeOH, reflux) to yield carboxylic acid derivatives.

  • Transesterification : Reacts with higher alcohols (e.g., ethanol) in acidic media to form new esters .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

  • Acid-Base Reaction : Treatment with HCl gas in anhydrous ether or methanol.

    • Key Advantage : Enhances aqueous solubility and crystallinity for pharmaceutical applications .

Biological Activity and Derivatization

Studies on bicyclo[3.1.0]hexane analogs reveal GABA transporter (GAT) inhibition with IC₅₀ values in the micromolar range . Structural modifications impact selectivity:

Analog Target IC₅₀ (μM) Selectivity (vs. GAT-3)
Compound 4 BGT-10.59129-fold
Compound 3 BGT-15.4810-fold

Key findings:

  • The rigid bicyclic backbone restricts conformational flexibility, improving binding affinity.

  • Stereochemistry (1R,4S,5R) is critical for target engagement, as epimerization reduces potency .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and methylamine derivatives.

  • Photolysis : UV exposure (254 nm) induces ring-opening reactions, forming linear amines and esters .

Scientific Research Applications

Pharmacological Characterization

Research indicates that rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride functions as a pharmacological tool for exploring metabotropic glutamate (mGlu) receptors in vitro and in vivo. Its ability to modulate these receptors suggests potential applications in treating neurological disorders such as anxiety and depression .

Enantiomeric Studies

The compound's enantiomers have been studied for their differing biological activities. For instance, specific enantiomers may exhibit enhanced affinity for certain receptors or enzymes, making them valuable in drug development processes where stereochemistry is crucial for efficacy .

Neurological Research

In a study investigating the role of mGlu receptors in synaptic plasticity, researchers utilized this compound to assess its effects on neurotransmitter release dynamics in neuronal cultures. The results indicated that the compound could significantly alter synaptic transmission, highlighting its potential as a therapeutic agent for cognitive enhancement .

Cancer Treatment Research

Another notable application was observed in cancer research where derivatives of this compound were tested for their ability to inhibit tubulin polymerization in cancer cells. The findings suggested that certain structural modifications could enhance cytotoxic effects against specific tumor types, paving the way for new anticancer therapies .

Mechanism of Action

The mechanism of action of rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Bicyclo[3.1.0]hexane Framework

rac-methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate
  • Molecular Formula : C₈H₁₁BrO₂
  • Molecular Weight : 219.08 g/mol
  • Key Features: Bromine substituent at position 4 instead of an amino group.
  • Properties: Higher lipophilicity (XLogP3 = 1.6) compared to the amino derivative due to bromine’s hydrophobic nature.
rac-(1S,2S,4R,5R)-4-aminobicyclo[3.1.0]hexane-2-carboxylic Acid Hydrochloride
  • Key Features : Carboxylate group at position 2 instead of position 1.
rac-methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate
  • Molecular Formula: C₈H₁₀F₃NO₂
  • Molecular Weight : 209.17 g/mol
  • Key Features : Trifluoromethyl group at position 5 and a nitrogen atom in the ring (3-aza).
  • Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3-aza modification introduces basicity.

Analogs with Modified Bicyclic Frameworks

Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride
  • Molecular Formula: C₉H₁₄ClNO₂
  • Molecular Weight : 203.67 g/mol
  • Key Features: Bicyclo[2.2.1]heptene (norbornene) system with an amino group.
  • Implications : The larger bicyclic system and double bond confer distinct conformational rigidity and reactivity compared to bicyclo[3.1.0]hexane derivatives.
rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
  • Molecular Formula : C₆H₁₀ClF₂N
  • Molecular Weight : 169.6 g/mol
  • Key Features : Difluoromethyl substituent and 3-aza ring.
  • Properties : The difluoromethyl group balances lipophilicity and polarity, while the smaller molecular weight suggests reduced steric hindrance.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Evidence ID
rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride C₈H₁₃ClNO₂ 236.70 Amino (position 4), methyl carboxylate Chiral building block, polar NH₂ group
rac-methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate C₈H₁₁BrO₂ 219.08 Bromo (position 4) Lipophilic (XLogP3=1.6), synthetic precursor
rac-methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate C₈H₁₀F₃NO₂ 209.17 Trifluoromethyl, 3-aza Enhanced metabolic stability
rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride C₆H₁₀ClF₂N 169.6 Difluoromethyl, 3-aza Balanced lipophilicity/polarity

Key Research Findings and Implications

  • Substituent Effects: Bromine and trifluoromethyl groups increase lipophilicity, whereas amino groups enhance polarity and hydrogen-bonding capacity.
  • Stereochemical Impact : The racemic nature of the target compound may necessitate chiral resolution for specific applications, such as asymmetric synthesis.
  • Structural Rigidity : Bicyclo[3.1.0]hexane derivatives exhibit restricted conformational flexibility, favoring selective interactions in drug-receptor binding.

Biological Activity

Rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique stereochemistry and structural features make it a valuable tool for studying various biological processes, particularly in the context of neurotransmitter receptor modulation.

Structural Characteristics

The compound features a bicyclo[3.1.0]hexane framework which consists of two fused cyclopropane rings, an amino group, and a carboxylic acid functional group. These characteristics contribute to its ability to interact selectively with biological targets.

Feature Description
Molecular Formula C9_9H15_{15}ClN2_2O2_2
Molecular Weight 202.68 g/mol
CAS Number 2763584-18-3
Stereochemistry (1R,4S,5R) configuration

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission. Notably, it has been studied for its effects on metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as anxiety and depression.

Receptor Interaction

  • Metabotropic Glutamate Receptors : The compound acts as a modulator of mGluRs, which play critical roles in synaptic plasticity and neurotransmission.
  • Potential Therapeutic Applications : Due to its receptor modulation capabilities, this compound may be explored for therapeutic applications in treating neurological disorders.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Neurotransmitter Modulation : Research indicates that compounds with similar structures can influence neurotransmitter release and receptor activation patterns, suggesting potential applications in neuropharmacology.
  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant binding affinity to mGluRs, indicating its potential as a lead compound for drug development targeting these receptors.

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis begins with a suitable bicyclic precursor.
  • Amination : Introduction of the amino group at the 4-position.
  • Carboxylation : Addition of the carboxylic acid group at the 1-position.
  • Hydrochloride Formation : Conversion to the hydrochloride salt enhances stability and solubility.

Q & A

Q. What are the optimal synthetic routes for rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride, and how do reaction conditions influence yield and stereochemical purity?

Methodological Answer: The synthesis typically involves cyclopropanation of precursors like diazo compounds with olefins using transition metal catalysts (e.g., Rh or Cu). Key parameters include:

  • Temperature: Low temperatures (−20°C to 0°C) to suppress side reactions.
  • Catalyst loading: 1–5 mol% Rh₂(OAc)₄ for regioselective cyclopropanation.
  • Solvent: Dichloromethane or THF for solubility and inertness.
    Post-reaction, purification via recrystallization (ethanol/water) or chromatography (silica gel, 5% MeOH in DCM) ensures stereochemical integrity. Racemization risks arise during acidic workup, necessitating pH control (pH 6–7) .

Q. How can researchers verify the stereochemical configuration of this bicyclo[3.1.0]hexane derivative?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration (e.g., 1.8 Å resolution, monoclinic P2₁ space group) .
  • NMR Spectroscopy:
    • ¹H-NMR: Coupling constants (J values) between bridgehead protons (e.g., J = 4–6 Hz for cis-fused rings).
    • NOESY: Cross-peaks between axial amine and methyl ester confirm relative stereochemistry .
  • Chiral HPLC: Use Chiralpak IA-3 column (hexane:IPA:DEA = 90:10:0.1) to separate enantiomers (Rf difference > 1.5) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the bicyclic core) affect the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Rational Design: Replace the methyl ester with ethyl or tert-butyl groups to modulate lipophilicity (logP) and membrane permeability.
  • Enzymatic Assays: Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s method:
    • IC₅₀ values correlate with steric bulk at the carboxylate (e.g., methyl ester IC₅₀ = 2.1 μM vs. ethyl ester IC₅₀ = 5.3 μM) .
  • MD Simulations: AMBER force field simulations reveal hydrogen bonding between the amine and catalytic triad residues (e.g., His447 in acetylcholinesterase) .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: B3LYP/6-31G* level to map transition states (e.g., SN2 at the cyclopropane bridgehead).
  • Reaction Pathway Analysis: IRC calculations confirm activation barriers (ΔG‡ = 18–22 kcal/mol for amine displacement) .
  • Solvent Effects: COSMO-RS models predict rate acceleration in polar aprotic solvents (e.g., DMF vs. toluene) .

Q. How can researchers resolve contradictions in reported solubility data for this hydrochloride salt?

Methodological Answer:

  • Standardized Protocols: Use USP <1059> guidelines for solubility testing (e.g., shake-flask method, 24 hrs equilibrium).
  • pH-Solubility Profile: Measure solubility across pH 1–7 (HCl-adjusted). Intrinsic solubility (S₀) peaks at pH 3–4 (25 mg/mL) due to protonated amine .
  • Counterion Screening: Compare HCl vs. HBr salts; HBr may improve solubility (e.g., 35 mg/mL at pH 4) but risks hygroscopicity .

Q. What in vivo pharmacokinetic challenges arise from the compound’s bicyclic structure, and how can they be mitigated?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat). CYP3A4-mediated N-demethylation is a major clearance pathway (t₁/₂ = 12 min).
  • Prodrug Approach: Mask the amine as a pivaloyloxymethyl carbamate to enhance oral bioavailability (AUC ↑ 3× in rats) .
  • Tissue Distribution: PET imaging with ¹¹C-labeled analog shows high brain penetration (SUV = 2.4 at 30 min) due to passive diffusion .

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